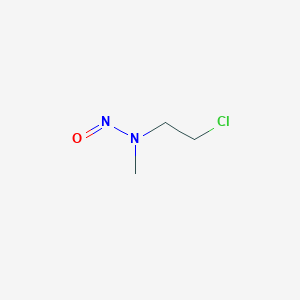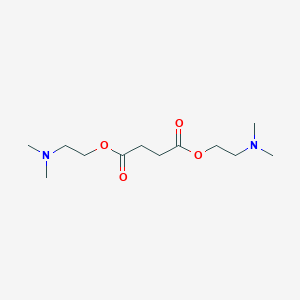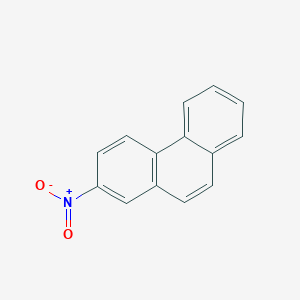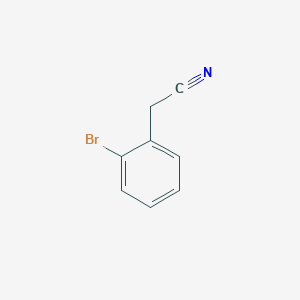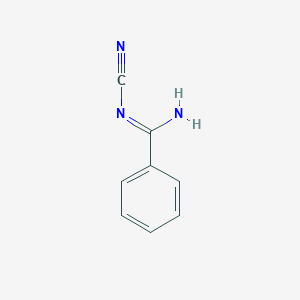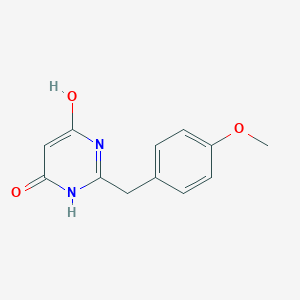
2-(4-Methoxybenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as '4MBPD' and is a derivative of pyrimidine.
Mecanismo De Acción
The mechanism of action of 4MBPD is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory activity of 4MBPD.
Biochemical and Physiological Effects:
Studies have shown that 4MBPD has several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. Moreover, 4MBPD has been found to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4MBPD in lab experiments is its low toxicity. It has been shown to have minimal side effects, even at high doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4MBPD. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic properties. Moreover, its potential use as an anti-tumor agent should be explored further.
Métodos De Síntesis
The synthesis of 4MBPD involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea. The resulting product is 2-(4-Methoxybenzyl)-4,6-pyrimidinediol. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4MBPD has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
16953-21-2 |
|---|---|
Nombre del producto |
2-(4-Methoxybenzyl)-4,6-pyrimidinediol |
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Clave InChI |
FWJJHSQWJQNUTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Sinónimos |
2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



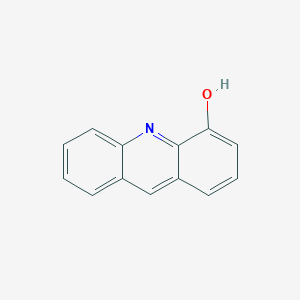


![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)



![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
